Z-Leu-Leu-BoroLeu-Pinanediol (MG261)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Leu-Leu-BoroLeu-Pinanediol (MG261) is a synthetic compound known for its unique chemical structure and properties. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its boronic acid moiety, which imparts specific reactivity and binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the boronic acid moiety and the coupling of the leucine derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Z-Leu-Leu-BoroLeu-Pinanediol (MG261) undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the leucine derivatives, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid moiety can yield boronic esters, while nucleophilic substitution can produce various substituted derivatives.
Scientific Research Applications
Z-Leu-Leu-BoroLeu-Pinanediol (MG261) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of protease inhibitors and other bioactive molecules.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Bortezomib: A boronic acid-containing proteasome inhibitor used in cancer therapy.
Ixazomib: Another proteasome inhibitor with a boronic acid moiety, used in the treatment of multiple myeloma.
Velcade: A brand name for bortezomib, highlighting its clinical use.
Uniqueness
Z-Leu-Leu-BoroLeu-Pinanediol (MG261) is unique due to its specific structure, which imparts distinct reactivity and binding properties. Unlike other boronic acid-containing compounds, MG261 has a pinanediol moiety that enhances its stability and selectivity in biochemical assays.
Properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56BN3O6/c1-21(2)15-26(37-31(40)27(16-22(3)4)38-33(42)43-20-24-13-11-10-12-14-24)32(41)39-30(17-23(5)6)36-44-29-19-25-18-28(34(25,7)8)35(29,9)45-36/h10-14,21-23,25-30H,15-20H2,1-9H3,(H,37,40)(H,38,42)(H,39,41)/t25-,26-,27-,28-,29+,30-,35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTIBRVFDOXTEI-UOOOVLLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56BN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.